molecular formula C13H17ClN2O4S B272326 1-[(4-Chloro-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide

1-[(4-Chloro-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide

Cat. No. B272326
M. Wt: 332.8 g/mol
InChI Key: UQWXSDGZQJRWSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CP-690,550 is a potent and selective inhibitor of Janus kinase 3 (JAK3), a member of the JAK family of non-receptor tyrosine kinases. JAK3 plays a critical role in the signaling pathways of cytokines, which are involved in the regulation of immune responses. CP-690,550 has been shown to have immunosuppressive and anti-inflammatory effects, making it a promising candidate for the treatment of various autoimmune disorders.

Scientific Research Applications

CP-690,550 has been extensively studied for its potential therapeutic applications in a range of diseases, including rheumatoid arthritis, psoriasis, inflammatory bowel disease, multiple sclerosis, and organ transplantation. In preclinical studies, CP-690,550 has been shown to reduce inflammation and prevent tissue damage in animal models of autoimmune diseases. In clinical trials, CP-690,550 has demonstrated efficacy in reducing disease activity and improving clinical outcomes in patients with rheumatoid arthritis and psoriasis.

Mechanism of Action

CP-690,550 exerts its immunosuppressive and anti-inflammatory effects by inhibiting 1-[(4-Chloro-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide, which is involved in the signaling pathways of cytokines such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By blocking this compound, CP-690,550 prevents the activation and proliferation of T cells and other immune cells, leading to a reduction in inflammation and tissue damage.
Biochemical and Physiological Effects:
CP-690,550 has been shown to have a range of biochemical and physiological effects, including the inhibition of cytokine signaling, the reduction of T cell activation and proliferation, and the suppression of antibody production. In animal models, CP-690,550 has been shown to reduce inflammation, prevent tissue damage, and improve clinical outcomes in various autoimmune diseases.

Advantages and Limitations for Lab Experiments

CP-690,550 has several advantages for lab experiments, including its potency and selectivity, which allow for specific targeting of 1-[(4-Chloro-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide signaling pathways. However, CP-690,550 also has some limitations, including its potential for off-target effects and toxicity, which can limit its use in certain experimental settings.

Future Directions

There are several future directions for the study of CP-690,550, including the development of new formulations and delivery methods, the exploration of its potential therapeutic applications in other diseases, and the investigation of its long-term safety and efficacy. Additionally, the use of CP-690,550 in combination with other immunomodulatory agents may provide new opportunities for the treatment of autoimmune diseases and other conditions.

Synthesis Methods

The synthesis of CP-690,550 involves several steps, including the reaction of 4-chloro-2-methoxybenzenesulfonyl chloride with piperidine, followed by the reaction of the resulting intermediate with 4-aminobutyric acid. The final product is obtained after purification and isolation using chromatography techniques.

properties

Molecular Formula

C13H17ClN2O4S

Molecular Weight

332.8 g/mol

IUPAC Name

1-(4-chloro-2-methoxyphenyl)sulfonylpiperidine-4-carboxamide

InChI

InChI=1S/C13H17ClN2O4S/c1-20-11-8-10(14)2-3-12(11)21(18,19)16-6-4-9(5-7-16)13(15)17/h2-3,8-9H,4-7H2,1H3,(H2,15,17)

InChI Key

UQWXSDGZQJRWSB-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)Cl)S(=O)(=O)N2CCC(CC2)C(=O)N

Canonical SMILES

COC1=C(C=CC(=C1)Cl)S(=O)(=O)N2CCC(CC2)C(=O)N

Origin of Product

United States

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